molecular formula C26H30N6O2 B2419034 7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 898437-56-4

7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2419034
CAS No.: 898437-56-4
M. Wt: 458.566
InChI Key: PTLUFKQIWOXPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a piperazine ring, a purine core, and various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the piperazine and benzyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-Benzyl-1-piperazinyl)methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione
  • 8-(4-Benzyl-1-piperazinyl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-(4-Benzyl-1-piperazinyl)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 7-benzyl-8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-benzyl-8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-18-9-10-19(2)21(15-18)17-30-11-13-31(14-12-30)25-27-23-22(24(33)28-26(34)29(23)3)32(25)16-20-7-5-4-6-8-20/h4-10,15H,11-14,16-17H2,1-3H3,(H,28,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLUFKQIWOXPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.